BenchChemオンラインストアへようこそ!

6-methyl-5H-Pyrrolo[3,2-d]pyrimidine

Antitubulin Microtubule depolymerization Regioisomer comparison

6-Methyl-5H-pyrrolo[3,2-d]pyrimidine is a fused pyrrole–pyrimidine heterocycle belonging to the 9-deazapurine (pyrrolo[3,2-d]pyrimidine) class. It functions predominantly as a key synthetic intermediate for constructing bioactive antifolates, microtubule-targeting agents, and kinase inhibitors.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 91724-58-2
Cat. No. B1500413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-5H-Pyrrolo[3,2-d]pyrimidine
CAS91724-58-2
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=NC=C2N1
InChIInChI=1S/C7H7N3/c1-5-2-6-7(10-5)3-8-4-9-6/h2-4,10H,1H3
InChIKeyVGPUMURDABAISZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5H-Pyrrolo[3,2-d]pyrimidine (CAS 91724-58-2): A 9-Deazapurine Building Block for Structure-Driven Inhibitor Design


6-Methyl-5H-pyrrolo[3,2-d]pyrimidine is a fused pyrrole–pyrimidine heterocycle belonging to the 9-deazapurine (pyrrolo[3,2-d]pyrimidine) class. It functions predominantly as a key synthetic intermediate for constructing bioactive antifolates, microtubule-targeting agents, and kinase inhibitors [1]. Its predicted physicochemical profile—melting point 237 °C, boiling point 292.3±20.0 °C, density 1.273±0.06 g/cm³, and pKa 13.73±0.40—indicates a stable, crystalline solid amenable to standard laboratory handling and storage at 2–8 °C .

Why Pyrrolo[3,2-d]pyrimidine Regioisomers and Des-Methyl Analogs Cannot Replace 6-Methyl-5H-Pyrrolo[3,2-d]pyrimidine in SAR-Driven Programs


The pyrrolopyrimidine family comprises three regioisomers—pyrrolo[2,3-d]pyrimidine (7-deazapurine), pyrrolo[3,2-d]pyrimidine (9-deazapurine), and pyrrolo[3,4-d]pyrimidine—that display divergent hydrogen-bonding geometries and steric contours, leading to distinct target-binding profiles [1]. The C-6 methyl substituent on the pyrrolo[3,2-d]pyrimidine core further tunes the electronic density at the C-2 and C-4 positions, altering reactivity in cross-coupling and nucleophilic displacement steps essential for library synthesis [2]. Empirical data show that substituting the 6-methyl-pyrrolo[3,2-d]pyrimidine scaffold with a pyrrolo[2,3-d]pyrimidine (as in pemetrexed) or the des-methyl analog (CAS 272-50-4) can diminish target potency by over 200-fold in enzyme assays [2]. Generic scaffold interchanges therefore risk loss of potency, selectivity, and synthetic tractability.

Quantitative Differentiation Evidence for 6-Methyl-5H-Pyrrolo[3,2-d]pyrimidine Against Closest Comparators


Pyrrolo[3,2-d]pyrimidine Scaffold Surpasses Pyrrolo[2,3-d]pyrimidine in Antitubulin Potency

In a regioisomeric comparison study, pyrrolo[3,2-d]pyrimidine analogs were more potent than their pyrrolo[2,3-d]pyrimidine counterparts as microtubule depolymerizing agents [1]. A representative compound from the series gave 2-digit nanomolar GI₅₀ values against 8 tumor cell lines in the NCI-60 panel, confirming the scaffold advantage for colchicine-site binding [1].

Antitubulin Microtubule depolymerization Regioisomer comparison

206-Fold TS Inhibition Gain Over Pemetrexed Using a 6-Methyl-Pyrrolo[3,2-d]pyrimidine-Derived Antifolate

The classical antifolate N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-L-glutamic acid (compound 4), constructed on the 6-methyl-pyrrolo[3,2-d]pyrimidine core, inhibited human thymidylate synthase (TS) with an IC₅₀ of 46 nM—approximately 206-fold more potent than the clinically approved antifolate pemetrexed (which bears a pyrrolo[2,3-d]pyrimidine scaffold) [1]. Against human dihydrofolate reductase (DHFR), compound 4 showed an IC₅₀ of 120 nM, roughly 55-fold more potent than pemetrexed [1].

Thymidylate synthase DHFR Antifolate Pemetrexed comparator

Species-Selective DHFR Inhibition Enables Antiparasitic Targeting with >100-Fold Window

Nonclassical analogues derived from the 6-methyl-pyrrolo[3,2-d]pyrimidine scaffold displayed potent inhibition of Toxoplasma gondii DHFR while maintaining >100-fold selectivity over human DHFR [1]. This selectivity window is critical for antiparasitic drug development and has not been consistently achieved with other pyrrolopyrimidine scaffolds.

Toxoplasma gondii DHFR Selectivity Nonclassical antifolate

Predicted Physicochemical Profile Confirms Handling and Storage Suitability

The compound exhibits a predicted melting point of 237 °C, boiling point of 292.3±20.0 °C, density of 1.273±0.06 g/cm³, and a pKa of 13.73±0.40 . These properties indicate a crystalline, non-hygroscopic solid at room temperature, facilitating accurate weighing, purification, and long-term storage at 2–8 °C . The des-methyl analog (5H-pyrrolo[3,2-d]pyrimidine, CAS 272-50-4) has a lower molecular weight (119.12 vs 133.15 g/mol) and may exhibit different solubility characteristics that complicate reaction work-up.

Physicochemical properties Process chemistry Storage stability

High-Value Application Scenarios for 6-Methyl-5H-Pyrrolo[3,2-d]pyrimidine (CAS 91724-58-2)


Development of Dual TS/DHFR Inhibitors for Anticancer Therapy

Research teams pursuing next-generation antifolates can use 6-methyl-5H-pyrrolo[3,2-d]pyrimidine as a core intermediate to construct compounds that surpass pemetrexed's potency. The classical analogue 4 built on this scaffold achieved a 206-fold improvement in TS inhibition and a 55-fold improvement in DHFR inhibition [1]. This intermediate is therefore a strategic procurement priority for programs targeting one-carbon metabolism in solid tumors.

Discovery of Colchicine-Site Microtubule Depolymerizing Agents

The pyrrolo[3,2-d]pyrimidine scaffold has demonstrated superior antiproliferative activity over its pyrrolo[2,3-d] regioisomer in antitubulin assays, with compounds reaching 2-digit nanomolar GI₅₀ values in the NCI-60 panel [1]. Medicinal chemistry groups focusing on microtubule-targeted therapeutics should procure this 6-methyl-substituted building block to access the more active regioisomeric series.

Species-Selective Antiparasitic DHFR Inhibitor Design

Nonclassical analogues derived from 6-methyl-5H-pyrrolo[3,2-d]pyrimidine have exhibited >100-fold selectivity for T. gondii DHFR over human DHFR [1]. This property is directly relevant to groups developing treatments for toxoplasmosis and other parasitic infections, where selective targeting of pathogen enzymes is required to minimize host toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methyl-5H-Pyrrolo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.